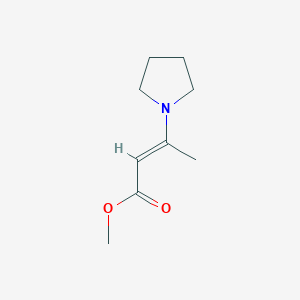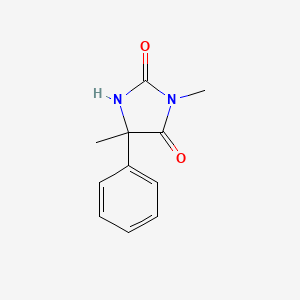![molecular formula C33H34N2O6 B12008890 4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 617696-12-5](/img/structure/B12008890.png)
4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, with the chemical formula C27H29FN2O5 , is a complex molecule that combines various functional groups. Let’s break it down:
4-[4-(Allyloxy)-3-methylbenzoyl]: This part consists of an allyloxy group attached to a 3-methylbenzoyl moiety.
3-hydroxy-1-[2-(4-morpholinyl)ethyl]: Here, we have a hydroxy group linked to a morpholinyl-ethyl chain.
5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: This segment features a pyrrolone ring fused with a phenoxyphenyl group.
Analyse Chemischer Reaktionen
The compound likely undergoes various chemical reactions, including:
Oxidation: Oxidative processes can modify functional groups, such as converting alcohols to ketones or aldehydes.
Reduction: Reduction reactions may reduce carbonyl groups or other functional moieties.
Substitution: Substituting specific atoms or groups can alter the compound’s properties.
Common Reagents and Conditions: Specific reagents and conditions depend on the reaction type. For example, oxidations might involve potassium permanganate (KMnO4), while reductions could use sodium borohydride (NaBH4).
Major Products: The products formed from these reactions would vary based on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Researchers explore this compound’s applications across several fields:
Chemistry: It serves as a model compound for studying complex reactions and functional group interactions.
Biology: Its interactions with biological macromolecules (e.g., proteins, nucleic acids) could be investigated.
Medicine: Potential pharmaceutical applications, such as drug design or targeting specific pathways.
Industry: Perhaps as a precursor for synthesizing other valuable compounds.
Wirkmechanismus
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., receptors, enzymes) or interfering with cellular pathways. Further research is needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
. Highlighting its uniqueness will require further investigation.
Eigenschaften
CAS-Nummer |
617696-12-5 |
|---|---|
Molekularformel |
C33H34N2O6 |
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
(4Z)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C33H34N2O6/c1-3-18-40-28-13-12-25(21-23(28)2)31(36)29-30(24-8-7-11-27(22-24)41-26-9-5-4-6-10-26)35(33(38)32(29)37)15-14-34-16-19-39-20-17-34/h3-13,21-22,30,36H,1,14-20H2,2H3/b31-29- |
InChI-Schlüssel |
IPBFNAKUONEROE-YCNYHXFESA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O)OCC=C |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12008818.png)



![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12008844.png)

![2,3-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12008852.png)
![N-ethyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12008854.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008856.png)

![N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B12008867.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008871.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008885.png)

